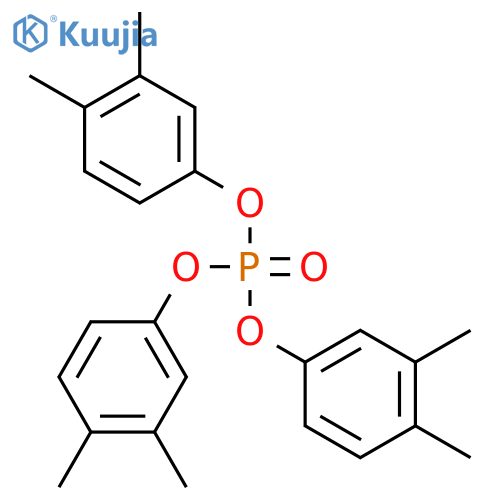Cas no 3862-11-1 (3,4-Xylenol Phosphate)

3,4-Xylenol Phosphate structure
商品名:3,4-Xylenol Phosphate
3,4-Xylenol Phosphate 化学的及び物理的性質
名前と識別子
-
- 4-bis(3,4-dimethylphenoxy)phosphoryloxy-1,2-dimethyl-benzene
- 3,4-Xylenol Phosphate
- 3,4-Xylenol Phosphate (3:1)
- 3,4-dimethyl-phenol
- phosphoric acid 3,4-xylyl ester
- Tri-3,4-xylenyl phosphate
- Tris-<3,4-dimethyl-phenyl>-phosphat
- 3862-11-1
- AKOS024429087
- Q27893893
- Tri-3,4-xylyl phosphate
- TRIS(3,4-DIMETHYLPHENYL)PHOSPHATE
- NSC 66431
- 1G071RJI9Q
- SCHEMBL3472021
- Phenol, 3,4-dimethyl-, phosphate (3:1)
- DTXSID6022212
- 3,4-Xylenol, phosphate (3:1)
- HSDB 3911
- TRIS(3,4-XYLENYL)PHOSPHATE
- Tris(3,4-dimethylphenyl) phosphate
- UNII-1G071RJI9Q
- Phosphoric acid, tris(3,4-dimethylphenyl) ester
- NSC-66431
- NSC66431
-
- MDL: MFCD00025944
- インチ: InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3
- InChIKey: BCTKCHOESSAGCN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)C=CC(OP(OC2C=CC(C)=C(C)C=2)(OC2C=CC(C)=C(C)C=2)=O)=C1
計算された属性
- せいみつぶんしりょう: 410.16500
- どういたいしつりょう: 410.165
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8A^2
- 疎水性パラメータ計算基準値(XlogP): 7.2
じっけんとくせい
- 密度みつど: 1.170 (estimate)
- ゆうかいてん: 72°C
- ふってん: 243.75°C (estimate)
- フラッシュポイント: 267.2°C
- 屈折率: 1.569
- PSA: 54.57000
- LogP: 7.18190
3,4-Xylenol Phosphate セキュリティ情報
3,4-Xylenol Phosphate 税関データ
- 税関コード:2919900090
- 税関データ:
中国税関コード:
2919900090概要:
HS:2919990090他のリン酸塩及びその塩類(ラクトリン酸塩を含む)(そのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2919900090他のリン酸エステル及びその塩、例えばラクトリン酸塩、そのハロゲン化、スルホン化、硝化または亜硝化誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
3,4-Xylenol Phosphate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | X749555-500mg |
3,4-Xylenol Phosphate |
3862-11-1 | 500mg |
$1263.00 | 2023-05-17 | ||
| TRC | X749555-10g |
3,4-Xylenol Phosphate |
3862-11-1 | 10g |
$ 1360.00 | 2022-03-29 | ||
| TRC | X749555-10000mg |
3,4-Xylenol Phosphate |
3862-11-1 | 10g |
$1642.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-475189-1 g |
3,4-Xylenol Phosphate, |
3862-11-1 | 1g |
¥2,858.00 | 2023-07-11 | ||
| TRC | X749555-1000mg |
3,4-Xylenol Phosphate |
3862-11-1 | 1g |
$2239.00 | 2023-05-17 | ||
| TRC | X749555-5g |
3,4-Xylenol Phosphate |
3862-11-1 | 5g |
$ 800.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-475189-1g |
3,4-Xylenol Phosphate, |
3862-11-1 | 1g |
¥2858.00 | 2023-09-05 | ||
| TRC | X749555-1g |
3,4-Xylenol Phosphate |
3862-11-1 | 1g |
$ 1950.00 | 2022-06-02 | ||
| TRC | X749555-100mg |
3,4-Xylenol Phosphate |
3862-11-1 | 100mg |
$287.00 | 2023-05-17 |
3,4-Xylenol Phosphate 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
3862-11-1 (3,4-Xylenol Phosphate) 関連製品
- 78-32-0(Phosphoric Acid Tris(4-methylphenyl) Ester)
- 843-24-3(Di-p-tolyl-phosphate)
- 26444-49-5(Cresyl Diphenyl Phosphate (Mixture of Methyl-substituted Analogues))
- 563-04-2(Phosphoric Acid Tris(3-methylphenyl) Ester)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
